2-chloro-1,4,5-trimethyl-1H-imidazole
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Overview
Description
2-Chloro-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-1,4,5-trimethylimidazole-3-carboxaldehyde with ammonia or primary amines. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-chloro-1,4,5-trimethylimidazole-3-amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Lewis acids), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
- Substituted imidazole derivatives
- Oxidized imidazole derivatives
- Reduced imidazole derivatives
Scientific Research Applications
2-Chloro-1,4,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
- 2-Chloro-1,3-dimethylimidazolinium chloride
- 2-Amino-1,4,5-trimethylimidazole
- 2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium chloride
Uniqueness: 2-Chloro-1,4,5-trimethyl-1H-imidazole is unique due to the specific arrangement of chlorine and methyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
212691-92-4 |
---|---|
Molecular Formula |
C6H9ClN2 |
Molecular Weight |
144.6 |
Purity |
95 |
Origin of Product |
United States |
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